(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSKGHZHNQHOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345280 | |
| Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-62-0 | |
| Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)-[2-(carboxymethyl)piperidin-1-yl]methanone.
Reduction: Formation of (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanol.
Substitution: Formation of (2-methoxyphenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
-
Antiviral Properties :
- Similar compounds have shown promise in antiviral applications. The structural modifications in piperidine derivatives can lead to increased efficacy against viral infections, making (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone a candidate for further exploration in antiviral drug development .
- Neuropharmacology :
Organic Synthesis
- Building Block for Complex Molecules :
- Synthesis of Piperidine Derivatives :
Case Studies
Mechanism of Action
The mechanism of action of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Moieties
Table 1: Key Structural and Physical Properties
Key Observations :
- Halogenated aryl groups (e.g., 2-bromophenyl vs. 4-bromophenyl in ) influence electronic properties and binding affinity. For example, ortho-substituted bromophenyl groups may sterically hinder interactions with flat binding pockets .
- Piperidine saturation : Unsaturated analogs like 2e exhibit lower molecular weights and altered conformational flexibility compared to saturated derivatives.
Key Observations :
- The target compound’s synthesis likely parallels methods for analogous piperidinyl methanones, such as coupling bromophenylcarboxylic acids with functionalized piperidines .
- Catalytic systems : Iron-based catalysts (e.g., FeCl₂ in ) are effective for desaturation or functionalization of piperidine rings.
- Purification : Compounds with polar groups (e.g., hydroxymethyl) often require chromatographic separation using polar solvent mixtures (e.g., CH₂Cl₂/MeOH ).
Key Observations :
- Receptor selectivity : Fluorinated and chlorinated aryl groups (as in ) enhance binding to G-protein-coupled receptors (GPCRs) like 5-HT1A. The target compound’s bromophenyl group may confer similar selectivity but with distinct pharmacokinetics due to larger atomic radius and lipophilicity .
- Hydroxymethyl vs. methyl groups : Hydroxymethyl substituents (as in the target compound) could reduce blood-brain barrier penetration compared to methyl groups (e.g., ), limiting CNS applications unless prodrug strategies are employed .
Q & A
Q. What are the common synthetic routes for (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone?
The synthesis typically involves coupling reactions between brominated aromatic precursors and functionalized piperidine derivatives. For example, Friedel-Crafts acylation can be adapted using a bromophenyl precursor and a hydroxymethyl-piperidine moiety in the presence of Lewis acid catalysts like AlCl₃ . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the bromophenyl group to the piperidine scaffold . Purification often utilizes column chromatography with hexane/ethyl acetate gradients to isolate the product .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for structurally related bromophenyl-piperidine derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For instance, the hydroxymethyl group on the piperidine ring shows distinct proton resonances at δ ~3.5–4.0 ppm in ¹H-NMR . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition .
Q. What are the typical reactivity patterns of the hydroxymethyl-piperidine moiety?
The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid (e.g., using KMnO₄) or reduction to a methyl group (e.g., with LiAlH₄). It also participates in nucleophilic substitutions, such as tosylation with p-toluenesulfonyl chloride, enabling further functionalization . The piperidine nitrogen can act as a weak base, facilitating protonation in acidic media .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Continuous flow reactors improve reaction efficiency and scalability compared to batch methods, particularly for palladium-catalyzed steps . Solvent optimization (e.g., switching from THF to DMF) and catalyst loading adjustments (e.g., reducing Pd(OAc)₂ from 10 mol% to 2 mol%) enhance cost-effectiveness . Kinetic studies using in-situ FTIR or HPLC can identify rate-limiting steps for targeted optimization .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
Polymorphism may arise due to variations in crystallization solvents or temperatures. For example, using ethanol vs. acetonitrile as solvents can yield different crystal packing modes for the bromophenyl group . Differential Scanning Calorimetry (DSC) and powder XRD help distinguish polymorphs, while computational tools like Mercury (CCDC) model intermolecular interactions .
Q. What computational strategies predict biological activity or binding mechanisms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets. For instance, the hydroxymethyl group’s hydrogen-bonding capacity may enhance affinity for enzymes like FAD-dependent oxidoreductases . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. How to analyze unexpected byproducts in oxidation/reduction reactions?
LC-MS and GC-MS are essential for identifying side products. For example, over-oxidation of the hydroxymethyl group may yield a ketone derivative, detectable via a carbonyl stretch at ~1700 cm⁻¹ in IR spectroscopy . Mechanistic studies using isotopic labeling (e.g., D₂O in reduction) clarify proton transfer pathways .
Methodological Notes
- Data Validation: Cross-reference NMR shifts and crystallographic parameters with analogous compounds (e.g., benzoylpiperidine derivatives) to confirm assignments .
- Contradiction Management: Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing data discrepancies .
- Safety Protocols: Handle brominated intermediates in fume hoods due to potential toxicity; use PPE for hydroxymethyl-piperidine derivatives, which may irritate mucous membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
